Methanone, [5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl](2,4,6-trifluorophenyl)-
Description
Methanone, 5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, chlorophenyl, dimethoxyphenyl, and trifluorophenyl groups
Properties
Molecular Formula |
C23H16ClF3N2O3S |
|---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-2H-1,3,4-thiadiazol-3-yl]-(2,4,6-trifluorophenyl)methanone |
InChI |
InChI=1S/C23H16ClF3N2O3S/c1-31-18-5-3-4-15(20(18)32-2)23-29(22(30)19-16(26)10-14(25)11-17(19)27)28-21(33-23)12-6-8-13(24)9-7-12/h3-11,23H,1-2H3 |
InChI Key |
LORGBPUOJISMFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2N(N=C(S2)C3=CC=C(C=C3)Cl)C(=O)C4=C(C=C(C=C4F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- typically involves multi-step organic reactions. One common method includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the chlorophenyl, dimethoxyphenyl, and trifluorophenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, 5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its biological activities , including:
- Antimicrobial Properties : Thiadiazole derivatives are known for their ability to inhibit microbial growth. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activity .
- Anticancer Activity : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. In vitro studies using cell lines such as LoVo and MCF-7 have demonstrated promising anticancer effects . For instance, certain derivatives have shown IC50 values that suggest they are more effective than standard reference drugs.
Pharmacology
The compound's interaction with biological targets is crucial for understanding its therapeutic potential. Techniques such as:
- Molecular Docking Studies : These studies help elucidate how the methanone interacts with enzymes or receptors, providing insights into its pharmacological effects.
- Surface Plasmon Resonance : This technique can measure binding affinities between the compound and its biological targets.
Material Science
In addition to biological applications, this methanone can serve as a building block for synthesizing more complex molecules in material science. Its unique structure allows it to be utilized in creating specialty chemicals with specific properties.
Case Studies
Recent studies have highlighted the compound's potential through various experimental approaches:
- A study published in Nature demonstrated the synergistic interaction between a thiadiazole derivative and Amphotericin B (AmB), revealing enhanced clinical efficacy against infections while reducing toxicity .
- Another research article detailed the synthesis and evaluation of several thiadiazole derivatives for anticancer activity, emphasizing their potential as lead compounds for drug development due to their anti-proliferative effects on cancer cell lines .
Mechanism of Action
The mechanism of action of Methanone, 5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methanone, (4-chlorophenyl)-(2,4-dimethoxyphenyl)-
- Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-
- Methanone, (3-chlorophenyl)(4-chlorophenyl)-
Uniqueness
Methanone, 5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Methanone, specifically the compound identified as 5-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3,4-thiadiazol-3(2H)-yl-, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive analysis of the biological activity associated with this compound, including data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of Methanone can be represented as follows:
- Molecular Formula : C23H16ClF3N2O3S
- CAS Number : 863295-57-2
- Molecular Weight : 482.89 g/mol
The presence of multiple functional groups such as thiadiazole and trifluorophenyl contributes to its unique reactivity and biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives, including Methanone. Notably:
- In Vitro Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells . This suggests a potent inhibitory effect on cell proliferation.
- Mechanism of Action : The anticancer activity is primarily attributed to cell cycle arrest at the G2/M phase. This was evidenced by studies showing that modifications in the compound's structure could enhance its activity significantly .
Structure-Activity Relationship (SAR)
The efficacy of Methanone is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Enhances cytotoxicity |
| Dimethoxyphenyl | Critical for activity |
| Trifluorophenyl | Modulates interaction with targets |
Research indicates that the presence of dimethoxy groups in specific positions enhances binding affinity to target proteins involved in cancer progression .
Case Studies
-
MCF-7 Cell Line Study :
- Objective : Evaluate the cytotoxicity of Methanone.
- Results : The compound showed an IC50 of 0.28 µg/mL, indicating strong growth inhibition.
- : Methanone effectively induces apoptosis in breast cancer cells through cell cycle modulation.
-
HepG2 Cell Line Study :
- Objective : Assess the impact on liver cancer cells.
- Results : Similar cytotoxic effects were observed with an IC50 around 10 µg/mL.
- : Suggests broader applicability in treating different cancer types.
Additional Biological Activities
Beyond anticancer properties, Methanone's derivatives have shown potential antiviral activities against various viruses. Compounds similar to Methanone have been tested for their efficacy against herpes simplex virus (HSV) and other viral pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
